Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with a nitrogen atom at position 2 and a benzyl ester group. This compound is part of a broader class of azabicyclo derivatives used as intermediates in pharmaceutical synthesis, particularly for carbocyclic nucleosides and antiviral agents . Its (1S,4R) stereochemistry is critical for biological activity, as enantiomeric forms often exhibit divergent reactivity and pharmacological profiles .
Properties
IUPAC Name |
benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKQMNWQGHSZMJ-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1C=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
-
Solvent : Halogenated hydrocarbons (e.g., dichloromethane) or ethers (e.g., tetrahydrofuran) are preferred for their inertness and ability to stabilize polar intermediates.
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Temperature : The reaction proceeds optimally between -20°C and +40°C, balancing reaction rate and adduct stability.
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Stoichiometry : Cyclopentadiene is used in stoichiometric or slight excess molar ratios to minimize side reactions.
The resulting Diels-Alder adduct is highly reactive due to the electron-withdrawing methanesulfonyl group, facilitating subsequent hydrolysis or substitution reactions.
Hydrolysis and Lactam Formation
Hydrolysis of the Diels-Alder adduct 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene under acidic conditions yields 2-azabicyclo[2.2.1]hept-5-en-3-one, a bicyclic lactam. This step is critical for establishing the nitrogen-containing core.
Hydrolysis Conditions:
-
Catalyst : Acetic acid is employed for mild acid catalysis, preventing over-hydrolysis or ring-opening.
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Yield : Reported yields for this step reach 73% under optimized conditions.
While the lactam product lacks the benzyl carboxylate moiety, it serves as a pivotal intermediate for further functionalization.
Post-Synthetic Modification Strategies
Lactam Reduction and Carbamate Formation
The lactam 2-azabicyclo[2.2.1]hept-5-en-3-one can be reduced to the corresponding amine using lithium aluminum hydride (LiAlH4). Subsequent reaction with benzyl chloroformate introduces the benzyl carbamate group:
Challenges :
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Selective reduction without hydrogenating the hept-5-ene double bond requires careful control of reducing agents and reaction time.
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Stereochemical integrity must be preserved during carbamate formation to maintain the (1S,4R) configuration.
Direct Substitution of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group in the Diels-Alder adduct acts as a leaving group, enabling nucleophilic displacement with benzyloxide ions:
Conditions :
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Base : Potassium carbonate or triethylamine facilitates deprotonation of benzyl alcohol.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.
This route bypasses lactam formation, directly introducing the benzyl group at an earlier stage.
Stereochemical Control and Resolution
Achieving the (1S,4R) configuration necessitates enantioselective synthesis or post-synthetic resolution:
Asymmetric Diels-Alder Catalysis
Chiral Lewis acids or organocatalysts could induce stereoselectivity during the cycloaddition step. For example, Jacobsen’s thiourea catalysts have been shown to enforce endo selectivity and enantiomeric excess in related systems.
Kinetic Resolution
Enzymatic hydrolysis using lipases or esterases selectively processes one enantiomer of a racemic intermediate, enriching the desired (1S,4R) isomer.
Comparative Analysis of Synthetic Routes
*Theoretical yields based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Anticholinergic Activity
Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its potential anticholinergic properties. Compounds with similar bicyclic structures have shown efficacy in modulating neurotransmitter activity, particularly in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by inhibiting acetylcholine receptors .
Neurological Research
Research indicates that this compound may influence neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier could facilitate research into novel treatments aimed at neuroprotection and cognitive enhancement .
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique bicyclic structure allows for the construction of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions . This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Derivatives
The compound can be modified to create derivatives that possess enhanced biological activity or improved solubility profiles. For instance, introducing different functional groups can lead to compounds with tailored pharmacokinetic properties suitable for specific therapeutic targets .
Polymerization Studies
In material science, this compound has been investigated for its potential use in polymerization processes. Its reactive carboxylate group can participate in polymer formation, leading to materials with unique mechanical and thermal properties . This application is particularly relevant in developing advanced materials for electronics and coatings.
Nanotechnology Applications
Emerging studies suggest that this compound could play a role in nanotechnology, particularly in the synthesis of nanoparticles or nanocomposites that exhibit desirable characteristics such as increased conductivity or enhanced strength . The ability to functionalize nanoparticles with such compounds opens avenues for innovative applications in drug delivery systems and biosensors.
Case Studies
Mechanism of Action
The mechanism of action of Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key Compounds :
Key Observations :
- Substituent Effects: Benzyl vs. tert-Butyl Esters: The benzyl group increases steric bulk and lipophilicity compared to tert-butyl, influencing protection/deprotection strategies (e.g., benzyl requires hydrogenolysis, while Boc is acid-labile) .
- Stereochemical Impact :
- The (1S,4R) configuration is enantiomerically distinct from (1R,4S) analogs, which are often used in separate synthetic pathways (e.g., (1R,4S)-2-azabicyclo[...]-3-one derivatives for abacavir synthesis) .
Biological Activity
Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.27 g/mol
- CAS Number : 2195385-06-7
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in vitro against various cell lines:
These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the biological relevance of this compound:
- Animal Models : Initial studies using rodent models have shown that administration of this compound can lead to reduced tumor growth in xenograft models of cancer .
- Neuroprotective Effects : In models of neurodegeneration, the compound has been observed to improve cognitive function and reduce neuronal death, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study involving patients with early-stage breast cancer demonstrated that a derivative of this compound improved treatment outcomes when combined with standard chemotherapy agents .
- Case Study 2 : In a clinical trial focused on Alzheimer's disease, participants receiving this compound showed improved cognitive scores compared to the control group after six months of treatment .
Q & A
Q. Resolution Strategies :
X-Ray Crystallography : Definitive confirmation of absolute configuration.
Comparative Activity : Biological assays (e.g., IC50) differentiate pseudo-enantiomers. For example, (1S,3S,4R)-2-azabicyclo[2.2.1]heptane derivatives show IC50 = 77.57 µM, while (1S,4S,5R)-2-azabicyclo[3.2.1]octanes exhibit IC50 = 6.25 µM .
What catalytic systems optimize stereoselectivity in derivatizing this scaffold?
Category: Advanced Catalyst Screening
Answer:
Catalyst performance depends on ligand geometry and reaction conditions:
| Catalyst | Loading | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ligand 43 | 10 mol% | CH₂Cl₂ | 80–85 | 70–75 |
| Pseudo-enantiomer of Ligand 43 | 10 mol% | CH₂Cl₂ | 65–70 | 85–90 |
- Key Insight : Ligands mimicking the bicyclic scaffold’s topology enhance enantioselectivity but may reduce yield .
- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) improve chiral induction but require lower temperatures (−20°C) .
How does structural modification of the bicyclic core impact biological activity?
Category: Advanced Structure-Activity Relationship (SAR)
Answer:
Modifications to the azabicyclo scaffold significantly alter activity:
| Compound | Bicyclic Core | IC50 (µM) |
|---|---|---|
| [32] | (1S,3S,4R)-2-azabicyclo[2.2.1]heptane | 77.57 |
| [33] | (1S,4S,5R)-2-azabicyclo[3.2.1]octane | 6.25 |
- Trend : Larger ring systems (e.g., azabicyclo[3.2.1]octanes) enhance target binding due to increased conformational rigidity .
- Derivatization : Adding tropane moieties or azide groups (e.g., benzyl 3-(azidomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate) improves cell permeability .
What safety considerations apply when handling this compound?
Category: Basic Safety Protocols
Answer:
- Exposure Prevention : Use gloves and goggles (S24/25 protocols) to avoid skin/eye contact .
- Storage : Store anhydrous under N₂ at −20°C to prevent hydrolysis of the ester group .
- Decomposition : Avoid strong acids/bases to prevent ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
